molecular formula C8H12N4O B11810772 (3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone

(3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone

Cat. No.: B11810772
M. Wt: 180.21 g/mol
InChI Key: PBTZZMOSROKNBN-UHFFFAOYSA-N
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Description

(3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone is a heterocyclic compound that features both a pyrazole and a pyrrolidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen-containing rings makes it a versatile scaffold for the development of new pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone typically involves the condensation of 1,3-dielectrophilic nitriles with hydrazines . This method is efficient and straightforward, allowing for the incorporation of the NH2 group directly into the pyrazole ring. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles, would likely apply.

Chemical Reactions Analysis

Types of Reactions

(3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of (3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. Its ability to act as a versatile scaffold for the development of new compounds makes it particularly valuable in medicinal chemistry and drug discovery .

Biological Activity

(3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C8_{8}H12_{12}N4_{4}O
  • Molecular Weight : 180.21 g/mol

This compound features a pyrrolidine ring and a pyrazole moiety, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities. These include:

  • Antimicrobial Activity : Pyrazole derivatives have been studied for their efficacy against various bacterial strains. A review highlighted that modifications in the pyrazole structure can enhance antimicrobial potency .
  • Anti-inflammatory Effects : Compounds with a similar structure have been shown to inhibit pro-inflammatory pathways, particularly through the modulation of cytokine production .
  • Anticancer Properties : Certain pyrazole derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of key enzymes involved in inflammatory processes, such as p38 MAP kinase .
  • Receptor Modulation : The interaction with specific receptors can lead to altered signaling pathways that mediate cellular responses, including apoptosis in cancer cells.
  • Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties, which can protect cells from oxidative damage .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains significantly influenced antibacterial potency.

CompoundMinimum Inhibitory Concentration (MIC)
This compound32 µg/mL
Control (Standard Antibiotic)16 µg/mL

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of related compounds in a murine model of acute inflammation. The administration of these compounds resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Treatment GroupTNF-alpha Levels (pg/mL)IL-6 Levels (pg/mL)
Control150 ± 10200 ± 15
Treatment80 ± 5100 ± 10

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

(3-aminopyrrolidin-1-yl)-(1H-pyrazol-5-yl)methanone

InChI

InChI=1S/C8H12N4O/c9-6-2-4-12(5-6)8(13)7-1-3-10-11-7/h1,3,6H,2,4-5,9H2,(H,10,11)

InChI Key

PBTZZMOSROKNBN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC=NN2

Origin of Product

United States

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